![molecular formula C25H20ClN5O3 B2979705 N-(4-chlorophenethyl)-3-(4-methoxyphenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide CAS No. 1031934-37-8](/img/structure/B2979705.png)

N-(4-chlorophenethyl)-3-(4-methoxyphenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

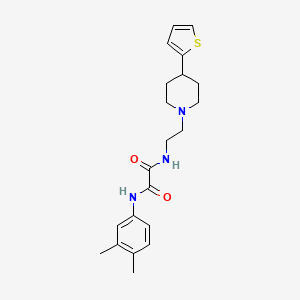

“N-(4-chlorophenethyl)-3-(4-methoxyphenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide” is a complex organic compound. It contains a triazoloquinazoline core, which is a type of heterocyclic compound. These types of compounds are often studied for their potential biological activities .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the triazoloquinazoline core and the attachment of the phenethyl and methoxyphenyl groups. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound is quite complex, with multiple rings and functional groups. The presence of the triazoloquinazoline core suggests that it might have interesting chemical properties and potential biological activity .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Some general properties can be predicted based on the structure of the compound, such as its solubility, reactivity, and stability .Applications De Recherche Scientifique

Synthesis and Structural Studies

Research on related triazoloquinazolines involves the exploration of their synthesis methods and structural characterization. For example, the synthesis of 2,3-dihydro-5H-oxazolo[2,3-b]quinazolin-5-one from anthranilamide and 2-chloro-ethyl isocyanate demonstrates the chemical versatility of quinazoline derivatives through various cyclization reactions under different conditions (Chern et al., 1988). Similarly, the creation of new triazoloquinazoline compounds provides insights into the potential chemical modifications and applications of these molecules in various fields of research (Driowya et al., 2016).

Antimicrobial Activities

Several studies have focused on the antimicrobial properties of triazoloquinazoline derivatives. The synthesis of new 1,2,4-triazole derivatives and their evaluation for antimicrobial activities highlight the potential of these compounds in combating various microbial strains. Some derivatives have demonstrated good or moderate activities against test microorganisms, suggesting their utility in developing new antimicrobial agents (Bektaş et al., 2007).

Anticancer and Antihistaminic Activities

Research into the biological activities of triazoloquinazolines extends into anticancer and antihistaminic effects. The synthesis of 1,2,4-triazolo[4,3-a]quinoline derivatives and their evaluation for anticancer activity against human neuroblastoma and colon carcinoma cell lines indicate that certain derivatives possess significant cytotoxicity (Reddy et al., 2015). Furthermore, studies on 1-substituted-4-(3-methoxyphenyl)-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones have shown promising H1-antihistaminic activity, highlighting their potential as new therapeutic agents (Alagarsamy et al., 2009).

Orientations Futures

Propriétés

IUPAC Name |

N-[2-(4-chlorophenyl)ethyl]-3-(4-methoxyphenyl)-5-oxo-1H-triazolo[1,5-a]quinazoline-8-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20ClN5O3/c1-34-19-9-4-16(5-10-19)22-23-28-25(33)20-11-6-17(14-21(20)31(23)30-29-22)24(32)27-13-12-15-2-7-18(26)8-3-15/h2-11,14,30H,12-13H2,1H3,(H,27,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQQDJUUVMFVJFV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NNN3C2=NC(=O)C4=C3C=C(C=C4)C(=O)NCCC5=CC=C(C=C5)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20ClN5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-chlorophenethyl)-3-(4-methoxyphenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-[[(3-Methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]-(5-methylthiophen-2-yl)methanone](/img/structure/B2979625.png)

![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)propionamide](/img/structure/B2979629.png)

![(Z)-4-(N,N-diethylsulfamoyl)-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2979630.png)

![7-[2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-ethyl]-1,3-dimethyl-8-piperidin-1-yl-3,7-dihydro-purine-2,6-dione](/img/structure/B2979631.png)

![2-[(2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]-N-(3-methylphenyl)propanamide](/img/structure/B2979637.png)

![Ethyl 2-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanylacetate](/img/structure/B2979642.png)

![5-((2-Chlorophenyl)(4-methylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2979645.png)